{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid
Overview
Description
{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid is a synthetic compound that belongs to the thiazole group of organic compounds. It has been the subject of extensive research due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of {4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid involves the modulation of various signaling pathways, including the caspase-dependent pathway, NF-κB signaling pathway, and insulin signaling pathway. It induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. It also inhibits the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Finally, it improves glucose tolerance and insulin sensitivity by enhancing the insulin signaling pathway.
Biochemical and Physiological Effects:
{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid exhibits various biochemical and physiological effects, depending on the target tissue and cell type. It induces apoptosis in cancer cells, reduces inflammation, and improves glucose tolerance and insulin sensitivity. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using {4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid for lab experiments include its high purity, stability, and reproducibility. It can be synthesized in large quantities and can be easily modified to improve its pharmacokinetic properties. However, the limitations of using this compound include its potential toxicity and limited bioavailability. Further studies are needed to optimize the dosage and delivery methods to minimize toxicity and improve bioavailability.
Future Directions
For research on {4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid include the development of novel derivatives with improved pharmacokinetic properties and the evaluation of their therapeutic potential for various diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the cytotoxic, anti-inflammatory, and hypoglycemic effects of this compound. Finally, the development of targeted delivery systems and combination therapies may improve the efficacy and reduce the toxicity of this compound for clinical applications.
Scientific Research Applications
{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. In vitro and in vivo studies have shown that this compound exhibits cytotoxic, anti-inflammatory, and hypoglycemic effects. It has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-2-25-15-6-4-3-5-14(15)21-19-22-18(16(26-19)11-17(23)24)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGHAUKKNFKAMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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